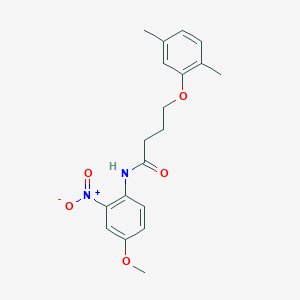
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as DMXB-A, and it belongs to the class of compounds called nicotinic acetylcholine receptor agonists. In
作用機序
DMXB-A acts as an agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognitive function and memory.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. DMXB-A has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
DMXB-A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMXB-A has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a pharmaceutical agent. However, one limitation of DMXB-A is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DMXB-A. One area of interest is the development of more water-soluble analogs of DMXB-A, which would make it easier to administer in experimental settings. Another area of interest is the exploration of the therapeutic potential of DMXB-A in human clinical trials. Finally, further research is needed to better understand the mechanism of action of DMXB-A and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, DMXB-A is a promising compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. It has been shown to have neuroprotective effects, improve cognitive function and memory, and reduce inflammation and oxidative stress. DMXB-A has several advantages for use in lab experiments, but also has limitations due to its low water solubility. Further research is needed to explore the therapeutic potential of DMXB-A and its mechanism of action.
合成法
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobutanoyl chloride. The final product is obtained by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite.
科学的研究の応用
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
特性
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-7-14(2)18(11-13)26-10-4-5-19(22)20-16-9-8-15(25-3)12-17(16)21(23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDTZCNUIFKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
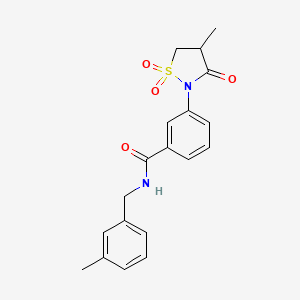
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
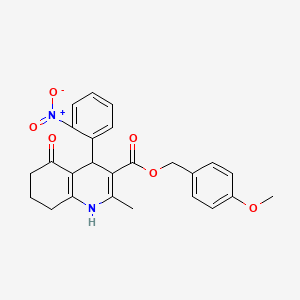
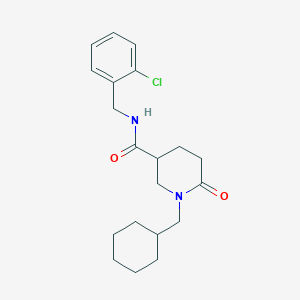
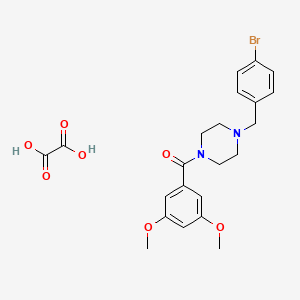
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
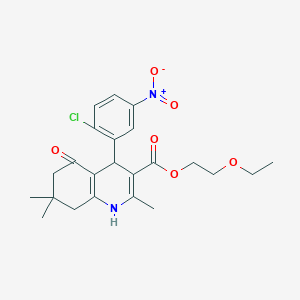
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)
